3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate
Description
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-[2-(dimethylamino)ethylamino]quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-5-25-18(23)14-11-20-15-7-6-12(17(22)24-4)10-13(15)16(14)19-8-9-21(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWKVAMSBDTEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative used as an anticancer agent
Uniqueness
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
